molecular formula C5H10O2 B7760966 Isovaleric acid CAS No. 92634-50-9

Isovaleric acid

Cat. No.: B7760966
CAS No.: 92634-50-9
M. Wt: 102.13 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-N
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Description

Isovaleric acid (3-methylbutanoic acid, CAS No. 503-74-2) is a branched-chain carboxylic acid with the molecular formula $ \text{C}5\text{H}{10}\text{O}_2 $. It is a colorless liquid with a pungent, sweaty odor, naturally occurring in valerian root, cheese, and other fermented products . Industrially, it is used as a flavoring agent, perfume intermediate, and laboratory reagent . Its chemical structure features a carboxylic acid group attached to a tertiary carbon, distinguishing it from linear-chain carboxylic acids like valeric acid (pentanoic acid).

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric acid can be synthesized through several methods. One common laboratory method involves the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to produce this compound . The reaction can be represented as follows:

(CH3)2C=CH2+H2+CO(CH3)2CHCH2CHO(CH3)2CHCH2CO2H(CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO → (CH₃)₂CHCH₂CO₂H (CH3​)2​C=CH2​+H2​+CO→(CH3​)2​CHCH2​CHO→(CH3​)2​CHCH2​CO2​H

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation . Another method involves the cyanation of isobutyl bromide to form isovaleronitrile, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of sodium cyanide and sulfuric acid .

Scientific Research Applications

Isovaleric Acidemia (IVA)

Isovaleric acid plays a critical role in the diagnosis and management of isovaleric acidemia, a rare genetic disorder caused by a deficiency of isovaleryl-CoA dehydrogenase. This condition leads to the accumulation of this compound and its derivatives in the body, resulting in severe metabolic crises.

  • Diagnosis : The identification of elevated levels of isovalerylglycine and isovalerylcarnitine in urine and blood respectively serves as biomarkers for IVA diagnosis. Techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for accurate detection .
  • Treatment : Management strategies include dietary restrictions to limit leucine intake and supplementation with L-carnitine and glycine, which help convert toxic metabolites into non-toxic forms . A study indicated that combined therapy with glycine and L-carnitine resulted in improved metabolic profiles in patients .

Neurological Implications

Recent research has highlighted the correlation between this compound levels and neurological conditions such as depression. A study found significant associations between elevated this compound levels in stool samples and depressive symptoms, suggesting a potential role of gut microbiota-derived volatile fatty acids (VFAs) in mental health .

  • Mechanism : this compound may influence neurotransmitter release by crossing the blood-brain barrier, thereby affecting synaptic activity . This opens avenues for further exploration into dietary interventions or probiotics as potential therapeutic strategies for depression.

Metabolic Studies

This compound is integral to studies focused on metabolic pathways involving branched-chain amino acids (BCAAs). Research has shown that disturbances in these pathways can lead to various metabolic disorders.

  • Case Studies : Several case reports document patients with IVA presenting with symptoms such as metabolic acidosis and neurological deficits. For instance, one case involved a three-year-old girl who experienced recurrent metabolic crises due to IVA, highlighting the importance of early diagnosis and intervention .

Biomarker Development

The identification of this compound as a biomarker for certain metabolic conditions underscores its significance in clinical diagnostics. The ability to measure its levels accurately can facilitate early detection of disorders associated with BCAA metabolism.

Flavoring Agent

This compound is used as a flavoring agent in food products due to its distinct odor profile, often described as cheesy or rancid. Its application extends to enhancing the sensory characteristics of various food items.

Fermentation Processes

In the context of fermentation, this compound can be produced by certain bacteria during anaerobic digestion processes. This property can be harnessed in developing functional foods or supplements aimed at improving gut health.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its derivatives are utilized in producing esters that are important for flavoring and fragrance industries.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Similarities

Isovaleric acid belongs to the carboxylic acid family and shares functional group homology with:

  • Valeric acid (pentanoic acid): Linear 5-carbon chain.
  • Butyric acid (butanoic acid): Linear 4-carbon chain.
  • Isobutyric acid (2-methylpropanoic acid): Branched 4-carbon chain.

All four compounds contain a $-\text{COOH}$ group but differ in carbon chain length and branching (Figure 1). Branching reduces intermolecular forces, lowering boiling points compared to linear analogs (Table 1) .

Table 1: Physical and Chemical Properties of Selected Carboxylic Acids

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/100 mL) pKa
This compound C₅H₁₀O₂ 102.13 176 4.3 (20°C) 4.77
Valeric acid C₅H₁₀O₂ 102.13 186 3.7 (20°C) 4.82
Butyric acid C₄H₈O₂ 88.11 164 Miscible 4.83
Isobutyric acid C₄H₈O₂ 88.11 155 21.5 (20°C) 4.86

Sources:

Industrial and Functional Comparisons

  • Flavoring : this compound’s strong odor limits direct use, but its esters are preferred in fruit flavors. Butyric acid, despite its rancid smell, is used in dairy flavorings .
  • Solubility : Butyric acid’s miscibility in water makes it suitable for aqueous formulations, whereas this compound’s lower solubility favors lipid-based systems .

Research Findings and Innovations

  • Antimicrobial Activity : this compound exhibits moderate antibacterial effects against Staphylococcus aureus (MIC = 1.5 mM), outperforming butyric acid (MIC = 2.0 mM) due to enhanced membrane disruption .
  • Biodegradable Polymers : Valeric acid derivatives are explored for green plastics, whereas this compound’s branching complicates polymerization efficiency .

Biological Activity

Isovaleric acid (IVA) is a short-chain fatty acid (SCFA) with significant biological activity, particularly in the context of metabolic disorders. It is primarily associated with isovaleric acidemia (IVA), an autosomal recessive disorder characterized by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of this compound and its derivatives, which can cause various clinical manifestations. This article explores the biological activity of this compound, its metabolic pathways, clinical implications, and therapeutic approaches.

Metabolic Pathways

This compound is produced during the catabolism of leucine, an essential amino acid. The metabolic pathway involving IVD converts isovaleryl-CoA to 3-methylcrotonyl-CoA. A deficiency in IVD results in the accumulation of several metabolites, including:

  • Isovaleryl-CoA
  • 3-hydroxythis compound
  • Isovalerylglycine
  • Isovaleryl (C5)-carnitine

The accumulation of these metabolites can lead to toxic effects on various organs and systems, particularly the central nervous system and metabolic pathways associated with energy production .

Clinical Manifestations

Patients with IVA may present with a range of symptoms, including:

  • Acute metabolic crises : Often triggered by illness or fasting, leading to vomiting, lethargy, and respiratory distress.
  • Chronic symptoms : Such as developmental delays and neurological impairments in cases where diagnosis and management are delayed.

A study of 176 cases indicated that early diagnosis significantly improves outcomes, with a mortality rate of 33% in late-diagnosed patients compared to much lower rates in those diagnosed early .

Case Studies

  • Case Study of a Six-Month-Old Girl : A six-month-old girl presented with respiratory distress and was diagnosed with IVA through urine organic acid analysis. Treatment included fluid resuscitation and correction of metabolic acidosis, highlighting the importance of prompt intervention .
  • Longitudinal Study : A cohort study followed patients diagnosed with IVA over several years. Results indicated that dietary management, including protein restriction and supplementation with glycine and carnitine, helped mitigate symptoms and promote normal development in affected individuals .

Research Findings

Recent research has focused on understanding the mechanisms underlying the biological activity of this compound:

  • Enzyme Activity : Studies have shown that residual activity of IVD varies among patients. For instance, an improved assay demonstrated that acute forms had residual activity significantly lower than normal controls, suggesting that enzyme activity correlates poorly with clinical severity .
  • Metabolite Analysis : The analysis of urinary metabolites has been crucial for diagnosing IVA. Elevated levels of isovalerylglycine and 3-hydroxythis compound serve as biomarkers for the condition .

Therapeutic Approaches

Management strategies for IVA typically include dietary modifications and supplementation:

  • Dietary Management : A low-leucine diet is recommended to minimize substrate availability for the toxic pathway.
  • Supplementation : Glycine and carnitine supplementation can help facilitate alternative metabolic pathways and reduce toxic metabolite accumulation .

Summary Table: Key Findings on this compound

AspectDetails
Chemical Structure Short-chain fatty acid (SCFA)
Primary Metabolic Role Catabolism of leucine via IVD
Clinical Symptoms Vomiting, lethargy, developmental delays
Key Biomarkers Isovalerylglycine, 3-hydroxythis compound
Management Strategies Low-leucine diet; glycine and carnitine supplementation

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of isovaleric acid in experimental settings?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify chemical identity and purity (>99%). For trace impurities, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) . Pre-purify via fractional distillation under reduced pressure (e.g., 60–70°C at 15 mmHg) to isolate this compound from byproducts like isoamyl alcohol .

Q. What analytical techniques are optimal for quantifying this compound in biological samples?

  • Methodology : Derivatize this compound with pentafluorobenzyl bromide to enhance detectability in GC-electron capture detection (ECD). For liquid samples (e.g., plasma), use solid-phase microextraction (SPME) paired with tandem mass spectrometry (LC-MS/MS) to achieve detection limits of 0.1–0.5 ng/mL . Validate with internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. How do pH and temperature influence this compound stability during storage?

  • Methodology : Conduct accelerated stability studies under varying conditions (pH 2–9, 4–40°C). Use kinetic modeling (Arrhenius equation) to predict degradation rates. Store in amber vials at –20°C under nitrogen to minimize oxidation and microbial activity. Monitor via periodic FT-IR spectroscopy for carbonyl group integrity .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s role in microbial inhibition vs. promotion?

  • Methodology : Design dual-phase experiments:

  • Phase 1: Test dose-dependent effects on model organisms (e.g., E. coli, S. cerevisiae) using gradient agar plates (0.1–10 mM).
  • Phase 2: Apply metabolomic profiling (e.g., untargeted LC-MS) to identify metabolic shifts (e.g., TCA cycle intermediates, NAD+/NADH ratios).
    Conflicting results may arise from strain-specific tolerance or nutrient cofactors (e.g., valine availability). Reconcile findings via comparative genomic analysis of microbial transporters (e.g., acrAB-tolC efflux systems) .

Q. What experimental controls are critical for studying this compound’s signaling effects in eukaryotic cells?

  • Methodology : Include:

  • Negative controls: Cells treated with structurally similar analogs (e.g., valeric acid) to isolate specificity.
  • Knockout models: CRISPR-Cas9-edited cell lines lacking putative receptors (e.g., GPR41/43).
  • Pharmacological inhibitors: Block secondary pathways (e.g., MAPK/ERK) to confirm direct vs. indirect effects.
    Quantify intracellular calcium flux (Fluo-4 AM dye) and cAMP levels (ELISA) to validate signaling mechanisms .

Q. How to optimize this compound synthesis in engineered microbial systems?

  • Methodology : Employ metabolic flux analysis (MFA) to identify rate-limiting steps (e.g., α-ketoisovalerate decarboxylase activity). Use CRISPRi to downregulate competing pathways (e.g., leucine biosynthesis). Screen for high-yield strains via robotic fermentation (DO-stat control) and real-time Raman spectroscopy for in situ product monitoring .

Q. Data Analysis & Contradiction Management

Q. Why do kinetic studies of this compound metabolism report variable Km values?

  • Resolution : Variability often stems from assay conditions:

  • Enzyme source: Recombinant vs. native enzymes (e.g., human vs. bacterial acyl-CoA synthetases).
  • Substrate preparation: Use sonication to ensure homogeneous micelle formation in lipophilic assays.
    Apply global fitting (e.g., DynaFit) to account for non-Michaelis-Menten behavior caused by substrate inhibition .

Q. How to address discrepancies in this compound’s reported cytotoxicity thresholds?

  • Resolution : Normalize data to cell-specific parameters:

  • Proliferation rate: Adjust IC50 values using the Hill equation (e.g., n = 1.5 for adherent cells vs. n = 2.0 for suspension cultures).
  • Membrane composition: Measure lipidomics profiles (e.g., phosphatidylcholine/sphingomyelin ratios) to correlate with acid permeability .

Q. Methodological Best Practices

  • Reproducibility : Document all parameters (e.g., solvent lot numbers, incubation humidity) in supplemental materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical compliance : Disclose biosafety protocols for handling volatile acids (e.g., fume hood certifications, waste disposal logs) .

Properties

IUPAC Name

3-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
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InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(=O)O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID5029182
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Molecular Weight

102.13 g/mol
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Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
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Record name Butanoic acid, 3-methyl-
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Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

70 °C
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Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
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Density

0.931 @ 20 °C/4 °C, 0.923-0.928
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

503-74-2, 35915-22-1, 92634-50-9
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Record name ISOVALERIC ACID
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Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
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Melting Point

-29.3 °C
Record name Isovaleric Acid
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Record name ISOVALERIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/629
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Isovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.